molecular formula C9H3Cl2F3N2S2 B2475296 4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline CAS No. 306979-50-0

4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline

Cat. No. B2475296
M. Wt: 331.15
InChI Key: PLNSPIYZVNCDFH-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the conditions for the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Chemical Synthesis and Properties

  • Synthesis and Transformation

    The chemical is used in organic synthesis, particularly in the reaction with DABCO to produce N-{4-[N-(2-chloroethyl)piperazin-1-yl]-5H-1,2,3-dithiazol-5-ylidene}anilines and in transformations to obtain azine fused thiazole-2-carbonitriles and isothiazole derivatives, offering a range of chemical structures for further applications in medicinal and material sciences (Koyioni et al., 2015), (Koutentis et al., 2013), (Kalogirou et al., 2014).

  • Crystal Structure Analysis

    The compound has been studied for its crystal structure and solid-state packing, providing insights into the molecular geometry and intermolecular interactions that might influence its chemical reactivity and stability in various conditions (Bol'shakov et al., 2017), (Constantinides et al., 2021).

  • Vibrational Analysis

    Vibrational studies on analogs of the chemical have been conducted to understand the effects of substituents on the vibrational spectra and molecular structure, which is critical in material sciences and spectroscopic analysis (Revathi et al., 2017).

Biomedical Applications

  • Melanin Synthesis Inhibition

    A derivative of the compound has been identified as a reversible melanin synthesis inhibitor, suggesting potential applications in treating pigmentation disorders or in cosmetic industries for skin lightening products (Charalambous et al., 2015).

  • Antimicrobial and Antitumor Activity

    Derivatives of the compound have been synthesized and evaluated for antimicrobial and antitumor activities, indicating its potential as a precursor for pharmaceutical agents targeting bacterial, fungal infections, and cancer (Konstantinova et al., 2009).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes precautions that need to be taken while handling the compound.


Future Directions

This involves predicting or suggesting future research directions. It could involve potential applications of the compound, or new reactions that it could undergo.


Please consult a professional chemist or a reliable database for specific information on “4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline”.


properties

IUPAC Name

4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]dithiazol-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F3N2S2/c10-6-2-1-4(3-5(6)9(12,13)14)15-8-7(11)16-18-17-8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNSPIYZVNCDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C2C(=NSS2)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline

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